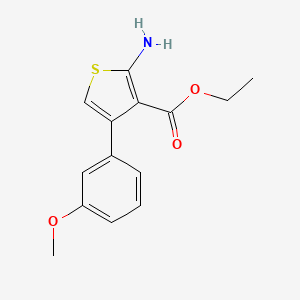

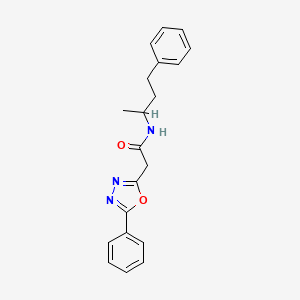

![molecular formula C4H9ClN4O B2452732 [5-(aminométhyl)-4H-1,2,4-triazol-3-yl]méthanol chlorhydrate CAS No. 2031259-31-9](/img/structure/B2452732.png)

[5-(aminométhyl)-4H-1,2,4-triazol-3-yl]méthanol chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Applications De Recherche Scientifique

- Application: Des chercheurs ont synthétisé des amines secondaires à base de biomasse (telles que 5a) par N-alkylation de la tétrahydrofurfurylamine (1a) avec l'alcool furfurylique (2a). Le processus implique l'utilisation d'un catalyseur hétérogène composé d'un complexe d'Ir immobilisé dans des cadres de triazine covalents .

- Application: La synthèse de polymères contenant du furane implique l'utilisation des produits aminés du 5-hydroxyméthylfurfural (5-HMF) et du 2,5-furandicarboxaldéhyde. Ces polymères peuvent remplacer les plastiques à base de pétrole .

- Application: Les nanoparticules de cobalt catalysent l'amination réductrice du 5-HMF pour produire des amines primaires, secondaires et tertiaires à base de furane. Ces amines comprennent les N-méthylamines et d'autres hétérocycles .

Amines à base de biomasse

Polymères à base de furane

Amination réductrice

Hydrogénation et hydrodésoxygénation

Mécanisme D'action

Target of Action

A similar compound, muscimol, is known to be a potent and selective orthosteric agonist for the gaba a receptor .

Mode of Action

This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .

Biochemical Pathways

Based on the action of muscimol, it can be inferred that the compound might affect the gabaergic pathway, which plays a key role in inhibitory neurotransmission in the central nervous system .

Result of Action

Based on the effects of muscimol, it can be inferred that the compound might enhance inhibitory neurotransmission and protect neurons from excitotoxic damage .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of [5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and formic acid or its derivatives.

Introduction of the Aminomethyl Group: This step involves the reaction of the triazole intermediate with formaldehyde and an amine source, such as ammonium chloride, under acidic conditions.

Hydrochloride Formation: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

Oxidation: The hydroxyl group in [5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form derivatives with different functional groups, such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Amines, alcohols.

Substitution Products: Various substituted triazoles.

Chemistry:

Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that are used as catalysts in organic reactions.

Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

Enzyme Inhibition: The triazole ring is known to inhibit certain enzymes, making this compound a potential candidate for drug development.

Antimicrobial Activity: It exhibits antimicrobial properties, useful in developing new antibiotics.

Medicine:

Drug Development: The compound’s structure allows for modifications that can lead to the development of new therapeutic agents for treating various diseases, including cancer and infectious diseases.

Industry:

Material Science: Used in the synthesis of polymers and other materials with specific properties, such as conductivity or biocompatibility.

Comparaison Avec Des Composés Similaires

- [4-(aminomethyl)-1,2,4-triazol-3-yl]methanol hydrochloride

- [5-(aminomethyl)-1,2,4-triazol-3-yl]ethanol hydrochloride

Comparison:

- Structural Differences: The position and nature of substituents on the triazole ring can significantly affect the compound’s reactivity and biological activity.

- Unique Properties: [5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride is unique in its balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Propriétés

IUPAC Name |

[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O.ClH/c5-1-3-6-4(2-9)8-7-3;/h9H,1-2,5H2,(H,6,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPKSJOWMHXLIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNC(=N1)CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

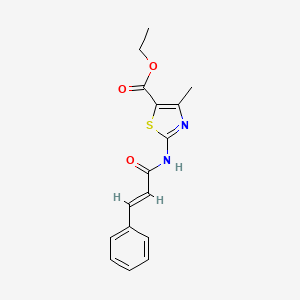

![(E)-ethyl 6-ethyl-2-(3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2452658.png)

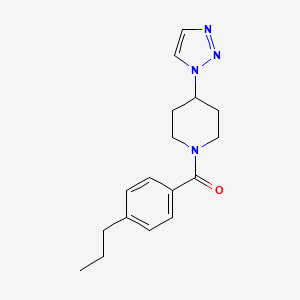

![N-cyclohexyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2452659.png)

![Endo-8-oxabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2452665.png)

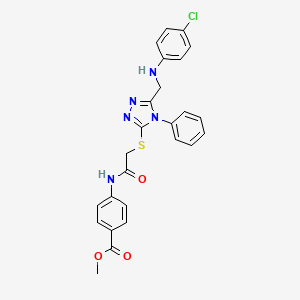

![ethyl 4-[2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2452672.png)